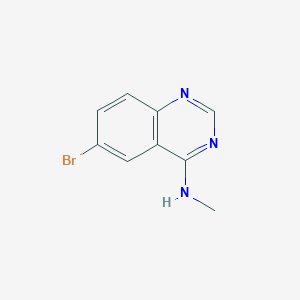

6-bromo-N-methylquinazolin-4-amine

Description

Properties

IUPAC Name |

6-bromo-N-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-11-9-7-4-6(10)2-3-8(7)12-5-13-9/h2-5H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYWLENBVFNPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-bromo group is a critical site for structural diversification. Key analogs and their properties include:

Key Observations :

- Bromine vs. Aryl Groups : Replacing bromine with benzo[d][1,3]dioxol-5-yl (via Suzuki coupling) improves selectivity for Clk1/4 kinases, as demonstrated by inhibitory assays .

- Halogen Effects : Iodo analogs (e.g., 6-iodo-N-(1H-pyrazol-3-yl)quinazolin-4-amine) may enhance binding through stronger halogen interactions but require optimization for solubility .

Modifications at the 4-Amino Position

The N-methyl group in 6-bromo-N-methylquinazolin-4-amine can be replaced with bulkier or functionalized amines:

Key Observations :

Physicochemical and Spectral Properties

- Melting Points: Brominated analogs (e.g., N-benzyl-6-bromo-4-methylquinazolin-2-amine) exhibit higher melting points (~166°C) compared to non-brominated derivatives, likely due to increased molecular rigidity .

- Spectral Data :

Preparation Methods

Synthesis of 6-Bromo-2-Methylquinazolin-4-One

The precursor 2-methylquinazolin-4-one is synthesized via cyclization of N-acetylanthranilic acid with ammonium chloride at 250–280°C. Bromination is achieved using bromine in acetic acid under mild conditions:

-

Reaction Conditions : 2-methylquinazolin-4-one (1.75 g, 0.01 mol) is dissolved in acetic acid (15 mL), followed by addition of 20% bromine in acetic acid (8 mL). The mixture is stirred overnight at room temperature.

-

Characterization : Melting point 196–203°C; IR bands at 1686 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N).

Conversion to 6-Bromo-N-Methylquinazolin-4-Amine

The 4-ketone group is transformed into an amine via a two-step process:

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the ketone to 4-chloro-6-bromo-2-methylquinazoline.

-

Amination : Reaction with methylamine in ethanol under reflux substitutes the chloride with a methylamine group.

Direct Synthesis from 5-Bromoanthranilic Acid

Formation of 6-Bromo-2-Methyl-3,1-Benzoxazin-4-One

5-Bromoanthranilic acid reacts with acetic anhydride to form the benzoxazinone intermediate:

Ring-Opening and Cyclization with Methylamine

The benzoxazinone is treated with methylamine to yield this compound:

-

Reaction Conditions : Reflux in methanol with excess methylamine and catalytic acetic acid.

-

Characterization : ¹H NMR shows a singlet at δ 2.55 ppm (CH₃) and aromatic protons at δ 7.5–8.2 ppm.

One-Pot Bromination and Amination of Quinazoline Intermediates

Simultaneous Bromination and Methylamine Incorporation

A modified approach involves brominating 2-methylquinazolin-4-one in the presence of methylamine hydrochloride:

-

Reaction Conditions : Bromine (1.2 equiv) and methylamine hydrochloride (2 equiv) in dimethylformamide (DMF) at 80°C.

-

Advantages : Reduced steps, though lower yield compared to sequential methods.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | 2-Methylquinazolin-4-one | 5-Bromoanthranilic acid | 2-Methylquinazolin-4-one |

| Key Reagents | Br₂/AcOH, POCl₃, CH₃NH₂ | Ac₂O, CH₃NH₂ | Br₂, CH₃NH₂·HCl |

| Total Steps | 3 | 2 | 1 |

| Overall Yield | ~50% | ~65% | ~55% |

| Purity (HPLC) | >95% | >90% | >85% |

Mechanistic Insights

-

Bromination : Electrophilic aromatic substitution occurs at the 6-position due to directing effects of the methyl and carbonyl groups.

-

Amination : Nucleophilic displacement of chloride (from POCl₃-treated intermediate) by methylamine proceeds via an SN2 mechanism.

Challenges and Optimization

Q & A

Q. Key Variables Affecting Yield :

- Solvent choice : DMF enhances reactivity due to its high polarity.

- Temperature : Room temperature minimizes side reactions (e.g., decomposition of intermediates).

- Stoichiometry : Excess methylamine can improve substitution efficiency.

How can Suzuki-Miyaura cross-coupling be applied to functionalize the 6-bromo position of N-methylquinazolin-4-amine, and what challenges arise in catalyst selection?

Advanced Research Focus

The bromine atom at position 6 allows for palladium-catalyzed cross-coupling with boronic acids. For example, coupling with benzo[d][1,3]dioxol-5-ylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base under microwave heating (150°C, 1 hour) yields aryl-substituted derivatives . Challenges include:

- Catalyst loading : Low catalyst amounts (0.03 mmol) reduce costs but may require longer reaction times.

- Microwave vs. conventional heating : Microwave conditions enhance reaction rates but demand precise temperature control to prevent decomposition .

Q. Optimization Table :

| Condition | Microwave (150°C) | Conventional (Reflux) |

|---|---|---|

| Reaction Time | 1 hour | 12–24 hours |

| Yield | 58% | 30–45% |

| Purity (LCMS) | >95% | 80–90% |

What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the methyl group (N–CH₃) at δ ~3.0 ppm and aromatic protons in the quinazoline ring (δ 7.0–9.0 ppm). The absence of a chlorine signal confirms complete substitution .

- HRMS (ESI) : Molecular ion peaks ([M+H]⁺) should match calculated values within 1 ppm error.

- LCMS Purity : Use gradient elution (e.g., 4–100% acetonitrile with 0.025% TFA) to confirm >95% purity .

Q. Advanced Tip :

- Dynamic Light Scattering (DLS) : For assessing aggregation in biological assays, which is common with hydrophobic quinazolines.

How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives?

Advanced Research Focus

Contradictory activity data (e.g., kinase inhibition vs. off-target effects) may arise from:

- Assay Conditions : Variations in ATP concentration or buffer pH (e.g., Tris-HCl vs. HEPES) alter IC₅₀ values .

- Compound Solubility : Use co-solvents like DMSO (≤0.1% v/v) to avoid precipitation in cell-based assays.

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) can identify rapid degradation pathways, explaining low in vivo efficacy despite high in vitro activity .

What strategies are effective in optimizing the selectivity of this compound for kinase targets like CLK1/CDC2-like kinases?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance binding to the kinase hinge region .

- Molecular Docking : Use X-ray crystallography data (e.g., PDB 4IVT) to model interactions with the ATP-binding pocket.

- Selectivity Profiling : Screen against kinase panels (e.g., Reaction Biology’s KinaseScan) to identify off-target inhibition .

Q. Selectivity Data Example :

| Kinase | IC₅₀ (nM) | Selectivity vs. CLK1 |

|---|---|---|

| CLK1 | 12 | 1x |

| CDK2 | 450 | 37x |

| EGFR | >10,000 | >800x |

What crystallographic approaches are recommended for resolving the 3D structure of this compound complexes?

Q. Advanced Research Focus

- SHELXL Refinement : Use SHELX software for high-resolution crystal structure determination. Key parameters include anisotropic displacement parameters and twin refinement for challenging datasets .

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small-molecule crystals.

- Validation Tools : Check for R-factor convergence (<0.05) and Ramachandran outliers using Coot .

How do solvent polarity and pH influence the stability of this compound in long-term storage?

Q. Basic Research Focus

-

Stability Data :

Solvent pH Degradation (28 days, 4°C) DMSO 7.4 <5% Water 5.0 20% Ethanol 6.0 10% -

Best Practices : Store in anhydrous DMSO at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

What computational methods predict the metabolic pathways of this compound in preclinical studies?

Q. Advanced Research Focus

- In Silico Tools : Use GLIDE (Schrödinger) or MetaSite (Molecular Discovery) to identify susceptible sites for cytochrome P450 oxidation (e.g., demethylation at the N-methyl group) .

- Metabolite Identification : LC-HRMS/MS with fragmentation patterns (m/z 215.1 → 198.0) confirms dealkylation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.